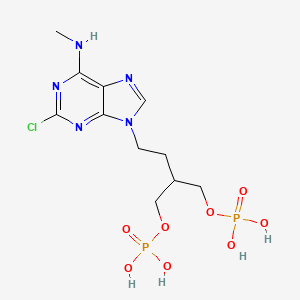
Sodium piperazinoethyl acetate ethylsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium piperazinoethyl acetate ethylsulfonate is a compound that belongs to the class of sulfonates, which are salts or esters of sulfonic acids. This compound contains piperazine as the amine component, ethanol as the alcoholic component, acetate as the salt or ester of acetic acid, and ethylsulfonate as the salt or ester of sulfonic acid . It is commonly used in cosmetic products for its skin conditioning properties .
Vorbereitungsmethoden
The synthesis of sodium piperazinoethyl acetate ethylsulfonate involves several steps:
Formation of Piperazinoethyl Acetate: This step involves the reaction of piperazine with ethyl acetate under controlled conditions to form piperazinoethyl acetate.
Sulfonation: The piperazinoethyl acetate is then reacted with ethylsulfonic acid in the presence of a base such as sodium hydroxide to form this compound
Industrial production methods typically involve large-scale reactions in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Sodium piperazinoethyl acetate ethylsulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The acetate and sulfonate groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium piperazinoethyl acetate ethylsulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium piperazinoethyl acetate ethylsulfonate involves its interaction with cellular components and enzymes. The sulfonate group can interact with proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Sodium piperazinoethyl acetate ethylsulfonate can be compared with other similar compounds such as:
Sodium acetate: Used for electrolyte replenishment and as a buffer in biochemical applications.
Sodium sulfonate: Used in detergents and surfactants for its ability to lower surface tension.
Piperazine derivatives: Used in pharmaceuticals for their antiparasitic and antipsychotic properties.
The uniqueness of this compound lies in its combination of piperazine, acetate, and sulfonate groups, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
457064-50-5 |
|---|---|
Molekularformel |
C10H19N2NaO5S |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
sodium;2-[4-(2-acetyloxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C10H20N2O5S.Na/c1-10(13)17-8-6-11-2-4-12(5-3-11)7-9-18(14,15)16;/h2-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
QOCMGIRPKVJJKN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


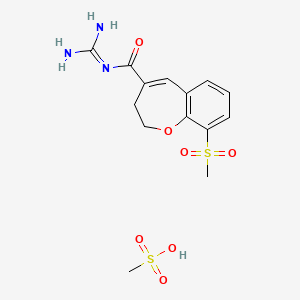
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

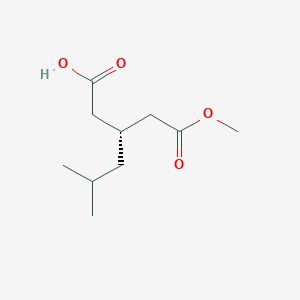
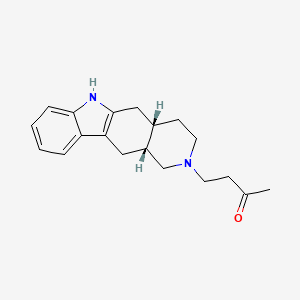

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
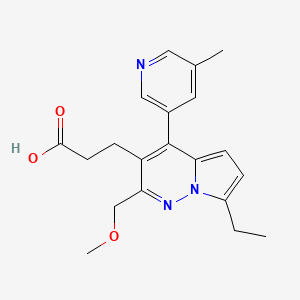
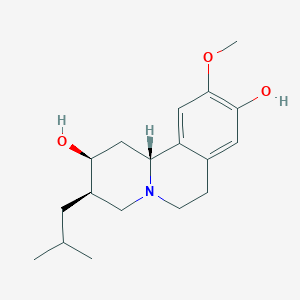
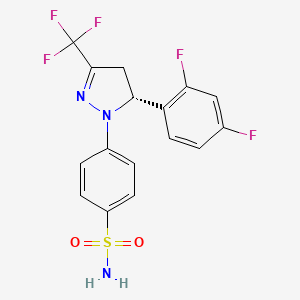
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
